molecular formula C17H22BrNO2 B7971363 (4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide

(4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide

Cat. No.: B7971363
M. Wt: 352.3 g/mol
InChI Key: FFFPOSYGRQVLAU-UHFFFAOYSA-N
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Description

(4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C17H22BrNO2 It is a derivative of benzylamine, featuring both ethoxy and methoxy substituents on the benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide typically involves the reaction of 4-ethoxybenzylamine with 2-methoxybenzylamine in the presence of hydrobromic acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Corresponding amines or alcohols

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

(4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxybenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes

    Modulating receptor activity: Altering signal transduction pathways

    Interacting with nucleic acids: Affecting gene expression and protein synthesis

Comparison with Similar Compounds

  • (4-Methoxybenzyl)(2-methoxybenzyl)amine
  • (4-Ethylbenzyl)(2-methoxybenzyl)amine hydrobromide
  • (4-Chlorobenzyl)(2-methoxybenzyl)amine

Comparison:

  • (4-Methoxybenzyl)(2-methoxybenzyl)amine: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
  • (4-Ethylbenzyl)(2-methoxybenzyl)amine hydrobromide: Contains an ethyl group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.
  • (4-Chlorobenzyl)(2-methoxybenzyl)amine: The presence of a chlorine atom can significantly impact the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2;/h4-11,18H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFPOSYGRQVLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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